2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride
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Overview
Description
2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride typically involves the reaction of 2-aminophenol with tert-butyl chloride and sulfuryl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-aminophenol reacts with tert-butyl chloride in the presence of a base to form 2-(tert-butyl)benzoxazole.
Step 2: The resulting 2-(tert-butyl)benzoxazole is then treated with sulfuryl chloride to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry:
Material Science: It can be used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)benzoxazole: Lacks the sulfonyl chloride group and has different reactivity and applications.
2-(tert-Butyl)benzo[d]oxazole-6-sulfonic acid: Formed by the oxidation of 2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride.
2-(tert-Butyl)benzo[d]oxazole-6-sulfinic acid: Formed by the reduction of this compound.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in other benzoxazole derivatives. The sulfonyl chloride group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-tert-butyl-1,3-benzoxazole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHZOWIJNJRHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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